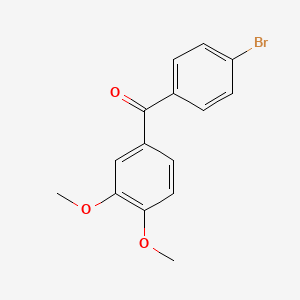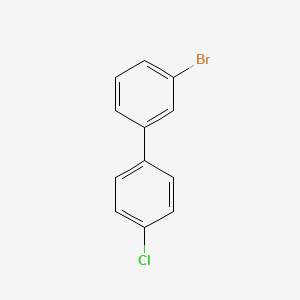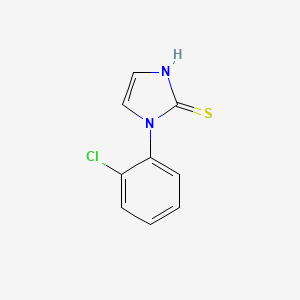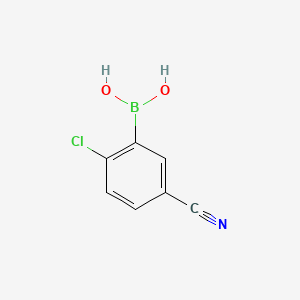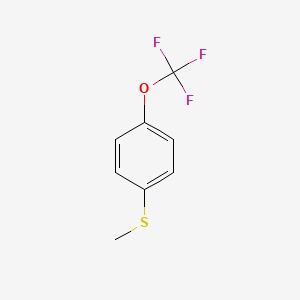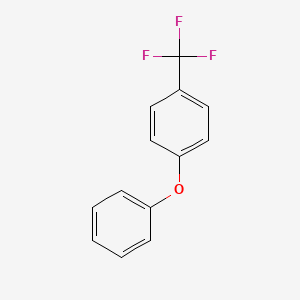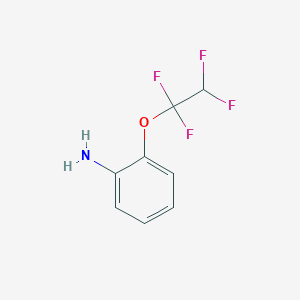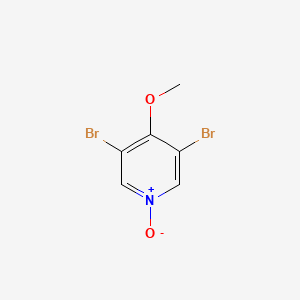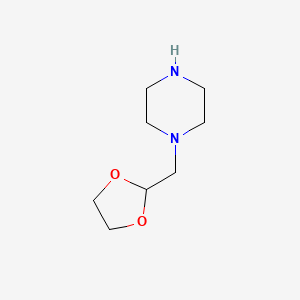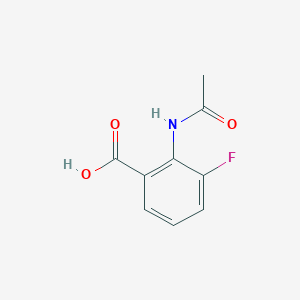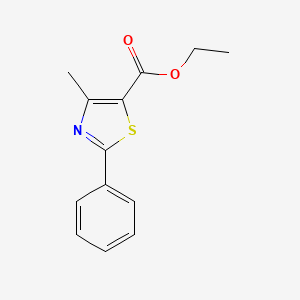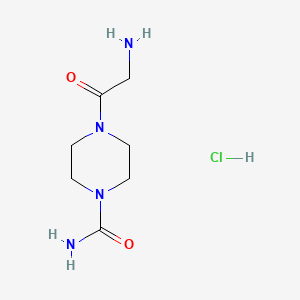
Pentafluorophenyltriethoxysilane
Overview
Description
Pentafluorophenyltriethoxysilane: is an organosilicon compound with the molecular formula C12H15F5O3Si . It is a colorless to almost colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and chemical inertness, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Triethoxy(pentafluorophenyl)silane is a silicon-based nucleophile . The primary targets of this compound are electrophilic sites in various chemical reactions. The role of Triethoxy(pentafluorophenyl)silane is to donate electrons to these electrophilic sites, facilitating the progress of the reaction .
Mode of Action
Triethoxy(pentafluorophenyl)silane interacts with its targets by donating electrons to electrophilic sites. This interaction results in the formation of new chemical bonds, thereby driving the reaction forward .
Biochemical Pathways
It is known that the compound plays a crucial role in pd-catalyzed cross-coupling reactions . The downstream effects of these reactions can vary widely depending on the specific reactants and conditions involved.
Pharmacokinetics
The compound’s reactivity with moisture may also influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of Triethoxy(pentafluorophenyl)silane’s action are largely dependent on the specific chemical reactions it is involved in. In Pd-catalyzed cross-coupling reactions, for example, the compound facilitates the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triethoxy(pentafluorophenyl)silane. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, reactions involving this compound must be carried out under dry conditions to prevent hydrolysis. The temperature and pressure of the reaction environment can also affect the compound’s reactivity and the overall yield of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorophenyltriethoxysilane is typically synthesized through the reaction of pentafluorobenzene boric acid with triethoxysilyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves specialized equipment to handle the reagents and maintain the required reaction conditions. The process is designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Pentafluorophenyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles.
Hydrolysis: The compound reacts slowly with water to form silanols and ethanol.
Common Reagents and Conditions:
Palladium-Catalyzed Cross-Coupling Reactions: this compound acts as a nucleophile in these reactions.
Hydrolysis Conditions: Typically involves the presence of moisture or water.
Major Products Formed:
Silanols: Formed during hydrolysis.
Cross-Coupled Products: Formed during palladium-catalyzed reactions.
Scientific Research Applications
Pentafluorophenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis, particularly in cross-coupling reactions .
- Acts as a precursor for the preparation of other organosilicon compounds .
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
- Phenyltriethoxysilane
- Trimethoxyphenylsilane
- Pentafluorophenyltrimethoxysilane
Comparison: Pentafluorophenyltriethoxysilane is unique due to the presence of the pentafluorophenyl group , which imparts greater chemical stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high-performance materials .
Properties
IUPAC Name |
triethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALDFNLNVLQDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382180 | |
| Record name | (Pentafluorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20083-34-5 | |
| Record name | (Pentafluorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triethoxysilyl)pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethoxy(pentafluorophenyl)silane modify the silica microspheres and what is the impact on their adsorption properties?
A1: Triethoxy(pentafluorophenyl)silane acts as a grafting agent. The triethoxy groups hydrolyze and interact with the silanol groups (Si-OH) on the silica microsphere surface, forming strong Si-O-Si bonds. This process results in the attachment of pentafluorophenyl groups onto the silica surface [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


